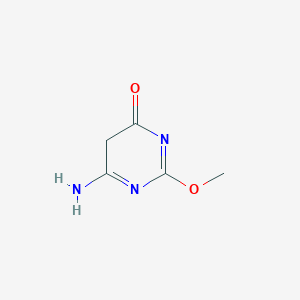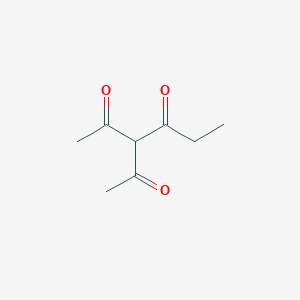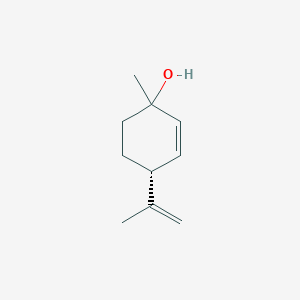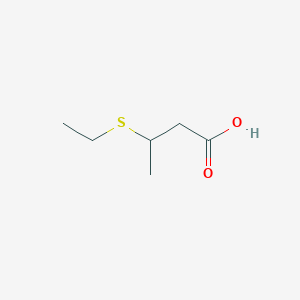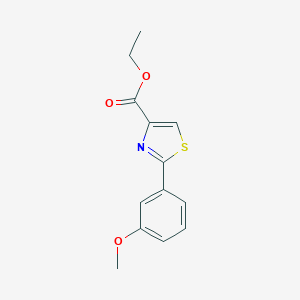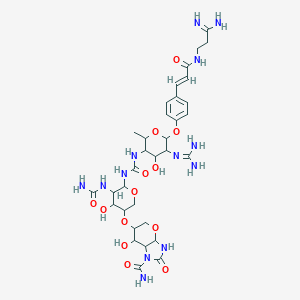![molecular formula C7H13NO3 B051279 2-[Acetyl(methyl)amino]butanoic acid CAS No. 114126-84-0](/img/structure/B51279.png)
2-[Acetyl(methyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Acetyl(methyl)amino]butanoic acid, also known as N-Acetylmethionine, is a non-proteinogenic amino acid that is synthesized by the acetylation of methionine. It has been found to have various biochemical and physiological effects on the body and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
2-[Acetyl(methyl)amino]butanoic acidionine is believed to work by increasing the levels of glutathione in the body. Glutathione is a powerful antioxidant that helps to protect the body from oxidative stress. By increasing the levels of glutathione, 2-[Acetyl(methyl)amino]butanoic acidionine may help to prevent oxidative stress-related damage to the body.
Biochemische Und Physiologische Effekte
2-[Acetyl(methyl)amino]butanoic acidionine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of glutathione in the liver, which may help to protect the liver from damage caused by alcohol consumption. It has also been found to have antioxidant properties and may help to prevent oxidative stress-related damage to the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Acetyl(methyl)amino]butanoic acidionine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in cell culture experiments. However, its use may be limited by its solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[Acetyl(methyl)amino]butanoic acidionine. It may be studied further for its potential use in the treatment of liver damage caused by alcohol consumption. It may also be studied for its potential use in the prevention of oxidative stress-related diseases. Additionally, its use in cell culture experiments may be further explored to determine its potential applications in various fields of scientific research.
Conclusion:
2-[Acetyl(methyl)amino]butanoic acidionine is a non-proteinogenic amino acid that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects on the body and may have potential applications in the treatment of liver damage caused by alcohol consumption and the prevention of oxidative stress-related diseases. Its use in lab experiments may be limited by its solubility in water, but its stability and relative non-toxicity make it a promising compound for further study.
Synthesemethoden
2-[Acetyl(methyl)amino]butanoic acidionine can be synthesized through the acetylation of methionine using acetic anhydride as a reagent. The reaction takes place in the presence of a catalyst such as pyridine and yields 2-[Acetyl(methyl)amino]butanoic acidionine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-[Acetyl(methyl)amino]butanoic acidionine has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of liver damage caused by alcohol consumption. It has also been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
114126-84-0 |
|---|---|
Produktname |
2-[Acetyl(methyl)amino]butanoic acid |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-[acetyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-6(7(10)11)8(3)5(2)9/h6H,4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
KEALYGUYGRVYQL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)C |
Kanonische SMILES |
CCC(C(=O)O)N(C)C(=O)C |
Synonyme |
Butanoic acid, 2-(acetylmethylamino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



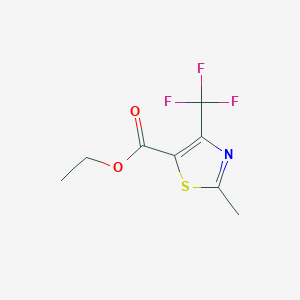
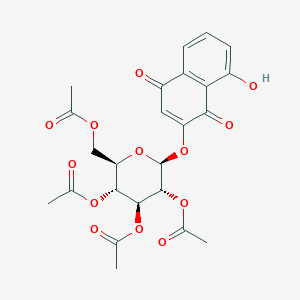
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
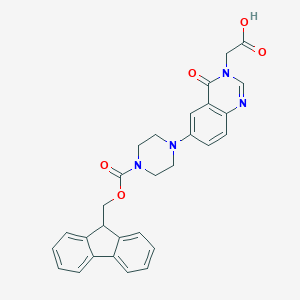
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

